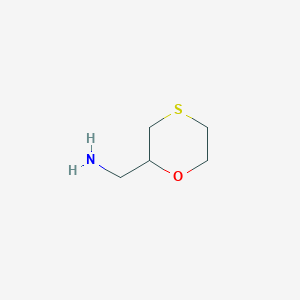

(1,4-oxathian-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Oxathian-2-ylmethanamine is a heterocyclic compound . It is also known as (2-methyl-1,4-oxathian-2-yl)methanamine hydrochloride . The compound has a molecular weight of 183.7 .

Synthesis Analysis

The synthesis of 1,4-Oxathian-2-ylmethanamine involves the reaction of tellurium tetrachloride and 2-(allylsulfanyl)ethanol . Another method involves the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions .Molecular Structure Analysis

The molecular structure of 1,4-Oxathian-2-ylmethanamine includes one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring . The positions 2, 3, 5, and 6 are carbon atoms .Chemical Reactions Analysis

1,4-Oxathian-2-ylmethanamine can undergo various chemical reactions. For instance, it can react with ammonia to form diimines . It can also react with elemental chlorine below 0 °C to form 3-chloro-1,4-oxathiane .Scientific Research Applications

Anti-HIV Activity

One notable application of oxathiin derivatives is in the development of anti-HIV agents. Oxathiin carboxanilide derivatives have been identified as potent inhibitors of HIV-1 replication in cell culture and HIV-1 reverse transcriptase activity. These compounds are active against a series of mutant HIV-1 strains, showcasing their potential as candidates for drug development against HIV, particularly strains resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Balzarini et al., 1995). Additionally, TSAO derivatives, which include 1,4-oxathian analogues, have been shown to be potent and selective inhibitors of HIV-1, offering a promising avenue for HIV-1 treatment strategies (Balzarini et al., 1992).

Fungicidal Applications

The systemic fungicidal activity of 1,4-oxathiin derivatives has been demonstrated in agricultural settings. These compounds have shown efficacy in controlling diseases caused by pathogenic fungi such as Uromyces phaseoli and Ustilago nuda on crops like pinto bean and barley, highlighting their potential utility in agricultural fungicides (Schmeling & Kulka, 1966).

Synthetic Chemistry

Oxathiin derivatives also find applications in synthetic chemistry, where they serve as intermediates in the synthesis of various organic compounds. For example, trifluoromethyl containing 1,4-oxathiolanes have been synthesized from 1,3-oxathiolanes, showcasing the versatility of oxathiin derivatives in facilitating the introduction of functional groups into organic molecules (Zhu et al., 2006).

Neurokinin-1 Receptor Antagonism

The development of neurokinin-1 (NK1) receptor antagonists for clinical applications has also involved oxathiin derivatives. These compounds have been explored for their potential in treating conditions such as emesis and depression, highlighting their therapeutic versatility beyond infectious diseases (Harrison et al., 2001).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,4-oxathian-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUMXYMHHOGGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)

![[3-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2794399.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)

![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea](/img/structure/B2794409.png)